molecular formula C18H22O8 B14317453 Acetic acid;3-[2-(3-hydroxyprop-1-ynyl)-4,5-dimethoxyphenyl]prop-2-yn-1-ol CAS No. 112096-01-2

Acetic acid;3-[2-(3-hydroxyprop-1-ynyl)-4,5-dimethoxyphenyl]prop-2-yn-1-ol

Cat. No.: B14317453
CAS No.: 112096-01-2
M. Wt: 366.4 g/mol
InChI Key: VMQKAODLBSQGOF-UHFFFAOYSA-N
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Description

Acetic acid;3-[2-(3-hydroxyprop-1-ynyl)-4,5-dimethoxyphenyl]prop-2-yn-1-ol is a complex organic compound characterized by its unique structure, which includes both acetic acid and a phenyl group substituted with hydroxypropynyl and dimethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;3-[2-(3-hydroxyprop-1-ynyl)-4,5-dimethoxyphenyl]prop-2-yn-1-ol typically involves multi-step organic reactions. One common method starts with the preparation of the phenyl ring with the desired substituents. This can be achieved through:

    Alkylation Reactions: Introducing the hydroxypropynyl group via alkylation of a phenol derivative.

    Methoxylation: Adding methoxy groups through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Acetylation: The final step involves acetylation to introduce the acetic acid moiety, often using acetic anhydride or acetyl chloride under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropynyl group, leading to the formation of carbonyl compounds.

    Reduction: Reduction reactions can convert the triple bonds to double or single bonds, altering the compound’s reactivity and properties.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Introduction of various functional groups on the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, the compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties. The presence of hydroxy and methoxy groups is particularly significant in modulating biological activity.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. The compound’s structure allows for the design of molecules that can interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it suitable for creating polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism by which acetic acid;3-[2-(3-hydroxyprop-1-ynyl)-4,5-dimethoxyphenyl]prop-2-yn-1-ol exerts its effects involves interactions with various molecular targets. The hydroxypropynyl group can form hydrogen bonds, while the methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Acetic acid;3-[4-(3-hydroxyprop-1-ynyl)-5-methoxy-2-methylphenyl]prop-2-yn-1-ol
  • Acetic acid;3-[2-(3-hydroxyprop-1-ynyl)-4,5-dimethoxyphenyl]prop-2-yn-1-ol

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring. The combination of hydroxypropynyl and dimethoxy groups provides a distinct set of chemical and biological properties, differentiating it from other similar compounds. This unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

CAS No.

112096-01-2

Molecular Formula

C18H22O8

Molecular Weight

366.4 g/mol

IUPAC Name

acetic acid;3-[2-(3-hydroxyprop-1-ynyl)-4,5-dimethoxyphenyl]prop-2-yn-1-ol

InChI

InChI=1S/C14H14O4.2C2H4O2/c1-17-13-9-11(5-3-7-15)12(6-4-8-16)10-14(13)18-2;2*1-2(3)4/h9-10,15-16H,7-8H2,1-2H3;2*1H3,(H,3,4)

InChI Key

VMQKAODLBSQGOF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC(=O)O.COC1=C(C=C(C(=C1)C#CCO)C#CCO)OC

Origin of Product

United States

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